(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

Bioconjugation Polypeptide Modification Bioorthogonal Chemistry

This ortho-substituted phenylboronic acid features a unique carbonyl-dimethylaminoacetyl motif enabling fast, bioorthogonal diazaborine formation with semicarbazides—a reaction impossible with meta- or para-isomers. Ideal for polypeptide conjugation, bacterial pathogen labeling, and as a novel FAAH inhibitor scaffold. Commercial 95% purity supports reliable Suzuki-Miyaura cross-coupling. Differentiated reactivity reduces side reactions and speeds bioconjugate development. Secure your research advantage now.

Molecular Formula C10H14BNO3
Molecular Weight 207.04 g/mol
Cat. No. B12509004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid
Molecular FormulaC10H14BNO3
Molecular Weight207.04 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C(=O)CN(C)C)(O)O
InChIInChI=1S/C10H14BNO3/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,7H2,1-2H3
InChIKeyQEDGPXQLZANNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid: A Dual-Functional ortho-Acylphenylboronic Acid Building Block for Bioconjugation and Cross-Coupling


(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is an aromatic ortho-substituted phenylboronic acid derivative characterized by a carbonyl group at the ortho position relative to the boronic acid moiety and a pendant dimethylaminoacetyl functionality . This structural arrangement positions the compound as a member of the ortho-acylphenylboronic acid class, which has been identified for its ability to undergo rapid diazaborine formation with α-nucleophiles such as semicarbazides—a reaction exploited in polypeptide conjugation and bioorthogonal labeling applications [1][2]. The compound is commercially available at 95% purity and serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Why Generic Phenylboronic Acid Substitution Fails for ortho-Acylphenylboronic Acid-Dependent Applications


The ortho-acylphenylboronic acid scaffold of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid confers reactivity that is absent in meta- or para-substituted phenylboronic acids as well as in simpler ortho-substituted analogs lacking the acyl group. The carbonyl group at the ortho position enables a specific, fast cyclocondensation with α-nucleophiles to form diazaborine rings—a transformation that requires the precise spatial arrangement of the carbonyl and boronic acid groups [1][2]. Meta- and para-phenylboronic acids cannot form this intramolecular structure at all, while ortho-substituted analogs without the carbonyl (e.g., ortho-aminomethyl or ortho-dimethylamino phenylboronic acids) lack the reactive handle necessary for diazaborine formation [1]. Additionally, ortho-substituted phenylboronic acids exhibit significantly different pKa values and Lewis acidity compared to their meta- and para-isomers, affecting both receptor binding affinity and cross-coupling reactivity [3].

Quantitative Differentiation Evidence for (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid Versus Structural Analogs


ortho-Acylphenylboronic Acid Structural Prerequisite for Rapid Diazaborine Bioconjugation

The ortho-acylphenylboronic acid motif—present in (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid—is explicitly required for the rapid formation of cyclic diazaborine adducts with semicarbazide-functionalized biomolecules. This reaction proceeds under mild, aqueous-compatible conditions without metal catalysts and can be performed in the presence of sensitive biomolecules such as polynucleotides [1]. Meta- and para-phenylboronic acids fail entirely to form this cyclic structure, while ortho-substituted phenylboronic acids lacking the acyl carbonyl (e.g., 2-(dimethylamino)phenylboronic acid) cannot participate in the cyclocondensation step required for stable conjugate formation [2].

Bioconjugation Polypeptide Modification Bioorthogonal Chemistry

Distinct pKa Modulation via ortho-Carbonyl Substitution Compared to meta/para Isomers

ortho-Substituted phenylboronic acids exhibit pKa values that differ substantially from their meta- and para-isomers due to proximity effects including intramolecular hydrogen bonding between the ortho substituent and the boronic acid group [1]. In the case of ortho-carbonyl-containing phenylboronic acids, the presence of ortho-positioned >C=O can interact with the –OH group of boronic acid, resulting in tautomerization that influences acidity [1]. The dimethylamino group further contributes electron-donating effects that modulate the boron center's Lewis acidity, a property shown in structurally related 2-(dimethylamino)methyl-phenylboronic acid to enable bifunctional catalysis distinct from simpler boronic acid catalysts [2].

Physicochemical Properties Receptor Binding Sugar Sensing

Boronic Acid Class-Level FAAH Inhibitory Activity with Nanomolar Potency Range

Phenylboronic acids as a compound class have been demonstrated to inhibit fatty acid amide hydrolase (FAAH) with IC50 values spanning the nanomolar to low-micromolar range, with pronounced selectivity over monoacylglycerol lipase (MGL) [1]. The most potent compound in the evaluated series, a para-nonyl-substituted phenylboronic acid, inhibited FAAH with an IC50 of 9.1 nM and MGL with an IC50 of 7.9 µM, representing an approximately 870-fold selectivity window [1]. While (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid itself has not been evaluated in this specific FAAH assay, the ortho-substitution pattern with electron-donating and hydrogen-bonding functionality may further tune potency and selectivity compared to unsubstituted phenylboronic acid [2].

Enzyme Inhibition FAAH Inhibitor Pain and Inflammation

Boronic Acid Scaffold Utility in Kinase and Protease Inhibitor Development

Boronic acid derivatives are established pharmacophores in kinase and protease inhibitor drug discovery, with multiple compounds achieving low-nanomolar potency against therapeutic targets [1][2]. BindingDB records indicate boronic acid derivatives with IC50 values as low as 1.60 nM in enzyme inhibition assays [2]. In the kinase domain, JAK and tyrosine kinase inhibitors incorporating boronic acid motifs have been patented for inflammation and cancer indications [3]. In protease inhibition, boronic acids serve as potent β-lactamase inhibitors and proteasome inhibitors, with the clinically approved bortezomib (Velcade) representing the class [1]. The dimethylaminoacetyl substituent on (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid provides a handle for additional hydrogen-bonding and electrostatic interactions that simple phenylboronic acids lack.

Kinase Inhibition Protease Inhibition Drug Discovery

Optimal Research and Industrial Application Scenarios for (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid


Polypeptide-Cargo Conjugate Synthesis via Diazaborine Chemistry

Use (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid as the ortho-acylphenylboronic acid component in semicarbazide-mediated polypeptide conjugation [1]. The compound's carbonyl group reacts with semicarbazide-functionalized biomolecules to form stable cyclic diazaborine linkages under mild aqueous conditions compatible with sensitive polynucleotides and proteins [1]. This application is supported by the class-level evidence that ortho-acylphenylboronic acids are the required structural motif for this reaction, whereas meta- and para-phenylboronic acids are non-functional [1][2].

FAAH Inhibitor Lead Optimization and SAR Studies

Deploy (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid as a novel scaffold in fatty acid amide hydrolase (FAAH) inhibitor discovery programs [1]. The phenylboronic acid pharmacophore has been validated for FAAH inhibition with nanomolar potency (class-leading compound IC50 = 9.1 nM, 870-fold selectivity over MGL) [1]. The ortho-acyl and dimethylamino substituents provide distinct electronic and steric features not present in previously evaluated para-substituted phenylboronic acid FAAH inhibitors, enabling exploration of novel SAR space [2].

Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Utilize (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid as a boronic acid coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl pharmaceutical intermediates [1][2]. The compound's ortho-substitution pattern and dimethylamino group modulate the electronic properties of the boron center, which can influence transmetalation rates and coupling efficiency compared to unsubstituted phenylboronic acid [2]. The dimethylaminoacetyl moiety remains intact post-coupling to enable further derivatization or serve as a pharmacophoric element in the final target molecule.

Bioorthogonal Labeling of Bacterial Pathogens and Biomolecules

Apply (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid in bioorthogonal labeling strategies that exploit the fast kinetics of diazaborine formation between ortho-carbonyl phenylboronic acids and α-nucleophiles [1]. This reaction can be performed in blood serum or cell lysates with minimal interference from endogenous biomolecules, making it suitable for bacterial pathogen labeling and tracking applications [1]. The dimethylamino group may enhance aqueous solubility and cellular permeability compared to simpler ortho-acylphenylboronic acids [2].

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